molecular formula C13H15NO4S B2910636 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide CAS No. 329202-71-3

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide

Cat. No. B2910636
CAS RN: 329202-71-3
M. Wt: 281.33
InChI Key: GIHHAEKBSZAURW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide, also known as DMTS, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide is not fully understood. However, it has been suggested that N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide exerts its therapeutic effects by modulating various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide has been shown to possess various biochemical and physiological effects. It has been reported to reduce oxidative stress and inflammation, improve cognitive function, and enhance neuronal survival. Additionally, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide is its low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide is its poor solubility, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide. One area of interest is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide and to optimize its pharmacological properties. Finally, the development of novel formulations of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide with improved solubility could enhance its therapeutic potential.
Conclusion
In conclusion, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide is a novel compound with promising therapeutic applications. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties.

Synthesis Methods

The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form 2-methoxyphenylacetyl chloride. This intermediate is then reacted with 2-amino-3,4-dihydrothiophene in the presence of triethylamine to form N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide has been investigated for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S/c1-10(15)14(11-7-8-19(16,17)9-11)12-5-3-4-6-13(12)18-2/h3-8,11H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHHAEKBSZAURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.